molecular formula C17H21ClN2O B1528860 2-Amino-N-benzyl-N-methyl-3-phenylpropanamide hydrochloride CAS No. 1236259-31-6

2-Amino-N-benzyl-N-methyl-3-phenylpropanamide hydrochloride

Cat. No. B1528860
M. Wt: 304.8 g/mol
InChI Key: GDCLCULAXXKJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C17H21ClN2O. The InChI code for this compound is 1S/C16H18N2O.ClH/c17-15 (11-13-7-3-1-4-8-13)16 (19)18-12-14-9-5-2-6-10-14;/h1-10,15H,11-12,17H2, (H,18,19);1H . This code provides a unique identifier for the molecular structure of this compound.

Scientific Research Applications

  • Antioxidant and Antibacterial Activities

    • Field : Biochemistry
    • Application : Benzamide compounds, which are similar to the compound you mentioned, have been synthesized and analyzed for their antioxidant and antibacterial activities .
    • Methods : The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. Their antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .
    • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
  • Cancer Drug Development

    • Field : Pharmacology
    • Application : A novel design approach for cancer drug development combines breakpoint cluster Abl (Bcr-Abl) and HDAC inhibitory activity in one molecule .
    • Methods : The designed compounds were synthesized and tested for their inhibitory activity against Bcr-Abl and HDAC1 .
    • Results : The designed compounds showed inhibitory activity against Bcr-Abl and HDAC1 .
  • Microwave-Promoted Michael Additions

    • Field : Organic Chemistry
    • Application : The Michael addition of amines to α,β-unsaturated esters is a useful process in organic synthesis. This process can be promoted by microwave irradiation, which typically results in faster reactions, higher yields, and minimized formation of by-products .
    • Methods : The addition reactions were carried out in methanol in a monomode microwave CEM Discover apparatus. The reactions were performed under two methods: a sealed system in vessels rated for high pressure and an open system in conventional round-bottom flasks equipped with condensers .
    • Results : The reaction between benzylamine and methyl crotonate under microwave irradiation in methanol allowed the preparation of the compound (±)-3a with 83-98% yield within a short period of time (3 h) .
  • Synthesis and Applications of Betti Base Derivatives

    • Field : Organic Chemistry
    • Application : The Betti reaction, which involves the multicomponent reaction between 2-naphthol, arylaldehydes, and ammonia, yields aminobenzylnaphthols. These compounds, known as Betti bases, have various applications in asymmetric synthesis, either as chiral ligands or as chiral auxiliaries .
    • Methods : Various methods have been reported for the synthesis of aminobenzylnaphthol (Betti base) and bis-Betti base derivatives using various types of naphthols, aromatic amines, heteroaromatic amines, and aliphatic and cyclic amines instead of ammonia or diamines and aliphatic and aromatic aldehydes or dialdehyde compounds under various conditions .
    • Results : The Betti reaction produces racemic and non-racemic aminobenzylnaphthol ligands .
  • Benzylic Amine Synthesis by Amination (Arylation)

    • Field : Organic Chemistry
    • Application : The synthesis of arylmethylamines from aromatic aldehydes and 2-amino-2-phenylpropanoate salts as the amine source is an efficient process .
    • Methods : The reaction between aromatic aldehydes and 2-amino-2-phenylpropanoate salts was carried out under very mild conditions .
    • Results : A variety of arylmethylamines were produced in very good yields .
  • Synthesis and Reactions of 2-Aminobenzothiazole

    • Field : Organic Chemistry
    • Application : The 2-aminobenzothiazole scaffold, which is synthetically accessible and versatile, has multiple applications in synthetic organic chemistry and biological fields due to its potent pharmacological activities .
    • Methods : A wide range of methodologies have been developed for the synthesis of 2-aminobenzothiazole and its derivatives .
    • Results : The 2-aminobenzothiazole significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles .

Safety And Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-N-benzyl-N-methyl-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O.ClH/c1-19(13-15-10-6-3-7-11-15)17(20)16(18)12-14-8-4-2-5-9-14;/h2-11,16H,12-13,18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCLCULAXXKJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-benzyl-N-methyl-3-phenylpropanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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